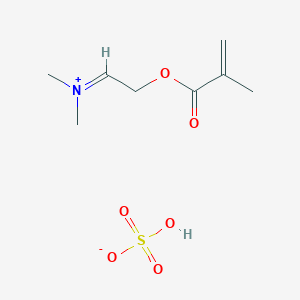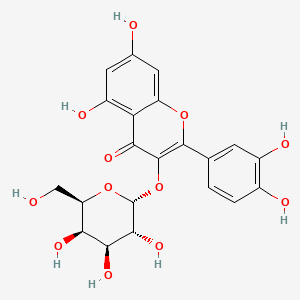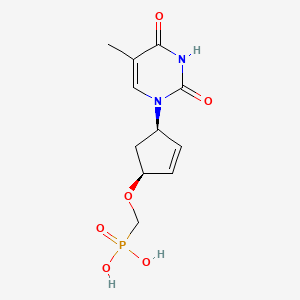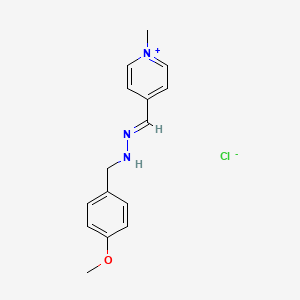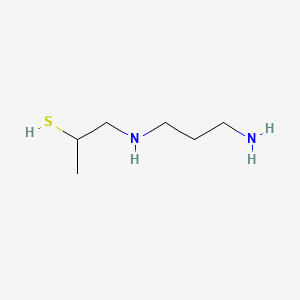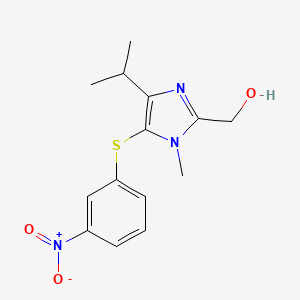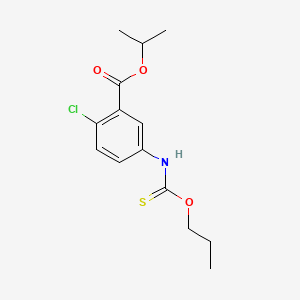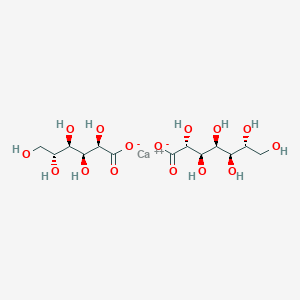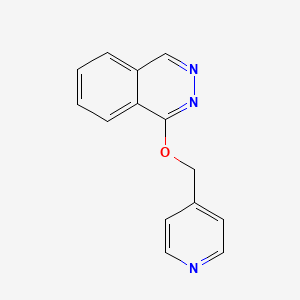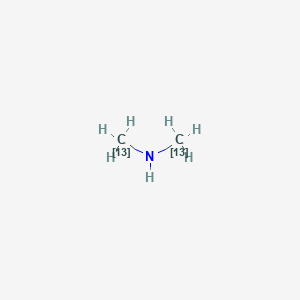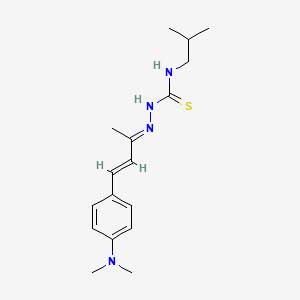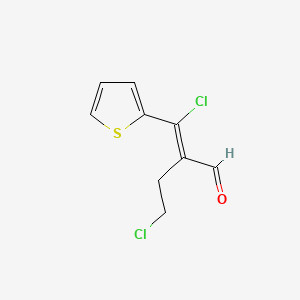
4-Chloro-2-(chloro-2-thienylmethylene)butyraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and an aldehyde functional group. It is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde typically involves the reaction of 2-chlorothiophene with butyraldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: 4-chloro-2-(chloro-2-thienylmethylene)butyric acid.
Reduction: 4-chloro-2-(chloro-2-thienylmethylene)butanol.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-chloro-2-(methylthio)butyraldehyde
- 4-chloro-2-(ethylthio)butyraldehyde
- 4-chloro-2-(phenylthio)butyraldehyde
Comparison: Compared to its analogs, 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
84100-57-2 |
|---|---|
Molekularformel |
C9H8Cl2OS |
Molekulargewicht |
235.13 g/mol |
IUPAC-Name |
(2Z)-4-chloro-2-[chloro(thiophen-2-yl)methylidene]butanal |
InChI |
InChI=1S/C9H8Cl2OS/c10-4-3-7(6-12)9(11)8-2-1-5-13-8/h1-2,5-6H,3-4H2/b9-7- |
InChI-Schlüssel |
QXEFQLSTMWQGGF-CLFYSBASSA-N |
Isomerische SMILES |
C1=CSC(=C1)/C(=C(\CCCl)/C=O)/Cl |
Kanonische SMILES |
C1=CSC(=C1)C(=C(CCCl)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


